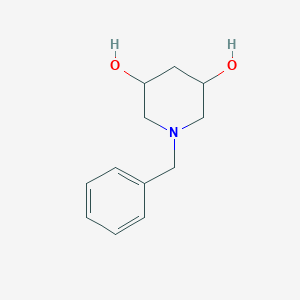

1-Benzylpiperidine-3,5-diol

CAS No.:

Cat. No.: VC13761907

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 1-benzylpiperidine-3,5-diol |

| Standard InChI | InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2 |

| Standard InChI Key | ARTDOWDQPXVXAF-UHFFFAOYSA-N |

| SMILES | C1C(CN(CC1O)CC2=CC=CC=C2)O |

| Canonical SMILES | C1C(CN(CC1O)CC2=CC=CC=C2)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-benzylpiperidine-3,5-diol is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The compound features a piperidine ring in a chair conformation, with hydroxyl groups at the 3 and 5 positions adopting axial or equatorial orientations depending on stereochemistry. The (3S,5R) configuration is most commonly reported, as confirmed by NMR coupling constants (e.g., J = 8–10 Hz for vicinal protons) .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.0–1.1 g/cm³ (estimated) |

| Boiling Point | 281–283°C (predicted) |

| Melting Point | 90–93°C (derivatives) |

| LogP (Lipophilicity) | 1.36 |

| Solubility | Immiscible in water |

The benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the hydroxyl groups enable hydrogen bonding with biological targets .

Synthesis and Stereochemical Control

Classical Synthesis Routes

The synthesis of 1-benzylpiperidine-3,5-diol typically involves multi-step sequences:

-

Epoxidation of Tetrahydropyridine Precursors: 1-Benzyl-1,2,3,6-tetrahydropyridine-3-ol undergoes epoxidation using trifluoroperacetic acid to form 1-benzyl-4,5-epoxypiperidine-3-ol .

-

Ring-Opening Reactions: The epoxide intermediate reacts with nucleophiles (e.g., amines, thiols) in the presence of lithium perchlorate to yield 3,5-diol derivatives. For example, treatment with benzylamine produces 1-benzyl-4-benzylaminopiperidine-3,5-diol in 71% yield .

Stereoselective Approaches

A landmark study by Veselov et al. (2019) demonstrated regio- and stereoselective synthesis using epoxide intermediates. Key steps include:

-

Epoxide Activation: LiClO₄ promotes selective nucleophilic attack at the C4 position of the epoxide, ensuring cis-diol formation .

-

Stereochemical Validation: Vicinal coupling constants (J = 8–10 Hz) in ¹H NMR confirm the trans-diaxial orientation of hydroxyl groups in major products .

Table 2: Representative Synthesis Yields

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 1-Benzyl-4,5-epoxide | LiClO₄, PhSH, 72 h | 4-Phenylthio derivative | 71% |

| 1-Benzyl-1,2,3,6-THP | MCPBA, CH₂Cl₂, 0°C | Epoxide intermediate | 75% |

Biological Activities and Mechanisms

Antiviral Activity

1-Benzylpiperidine-3,5-diol derivatives exhibit moderate antiviral activity against:

-

Herpes Simplex Virus-1 (HSV-1): EC₅₀ = 54–100 μM.

-

Coxsackievirus B-2 (CVB-2): Protective effects observed in cell cultures.

Mechanistically, the diol moiety disrupts viral envelope proteins, inhibiting host cell entry .

Neuroprotective Effects

The compound counters neurotoxicity induced by rotenone and NMDA in neuronal cell lines:

-

EC₅₀ < 1 μM: Novel derivatives with dithiolane groups show enhanced efficacy.

-

Pathway Modulation: Likely involves inhibition of oxidative stress and apoptosis signaling .

Antimicrobial Properties

Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., E. coli) has been reported, with MIC values ranging from 8–32 μg/mL . The benzyl group enhances membrane permeability, while hydroxyl groups disrupt bacterial lipid bilayers .

Table 3: Biological Activity Overview

Applications in Drug Discovery

Neurodegenerative Diseases

The compound’s neuroprotective profile positions it as a lead for Alzheimer’s disease therapeutics. Derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to donepezil . Structural optimization (e.g., methoxymethyl linkers) improves blood-brain barrier penetration .

Antiparasitic Agents

Tetrahydroindazole analogs derived from 1-benzylpiperidine-3,5-diol show potent antileishmanial activity (IC₅₀ = 2.5 μM), targeting parasite Hsp90 .

Iminosugar Development

The diol structure mimics monosaccharides, enabling glycosidase inhibition. This application is explored for diabetes and viral entry inhibition .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CD₃OD): δ 3.58 (s, NCH₂Ph), 3.63 (ddd, J = 10.1 Hz, H5a), 7.22–7.38 (m, ArH) .

-

¹³C NMR (100 MHz, CD₃OD): δ 63.7 (C3), 54.4 (C5), 138.5 (Cbenzyl) .

Chromatography

Recent Advances and Future Directions

Recent studies (2023–2025) focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume